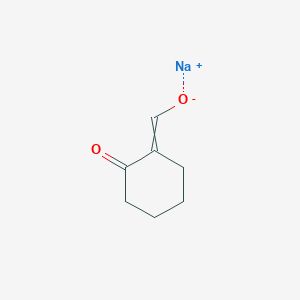

Sodium 2-oxocyclohexylidenemethanolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9NaO2 |

|---|---|

Molecular Weight |

148.13 g/mol |

IUPAC Name |

sodium;(2-oxocyclohexylidene)methanolate |

InChI |

InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1 |

InChI Key |

KUDIADBKFNARIF-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(=O)C(=C[O-])C1.[Na+] |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Substrate Preparation : Cyclohexanone (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL).

-

Deprotonation : Sodium hydride (12 mmol, 60% dispersion in oil) is added portionwise under nitrogen at 0°C.

-

Reaction : The mixture is stirred at room temperature for 4–6 hours until complete enolate formation.

-

Isolation : The solvent is removed under reduced pressure, and the residue is washed with hexane to yield the sodium enolate as a pale yellow solid.

Key Data :

Condensation Reactions Involving Cyclohexanone and Formaldehyde

A tandem Knoevenagel-Michael addition between cyclohexanone and formaldehyde under basic conditions generates the cyclohexylidene backbone, followed by in situ salt formation with sodium hydroxide.

Procedure:

-

Reaction Setup : Cyclohexanone (10 mmol) and paraformaldehyde (12 mmol) are combined in methanol (30 mL).

-

Base Addition : Sodium hydroxide (15 mmol) is added, and the mixture is refluxed for 8–12 hours.

-

Workup : The solvent is evaporated, and the crude product is recrystallized from ethanol to isolate the sodium salt.

Key Data :

Hydrolysis of Cyclohexylidene Acetate Esters

This compound can be synthesized via saponification of cyclohexylidene acetate esters using sodium hydroxide. This method is advantageous for substrates sensitive to strong bases.

Procedure:

-

Ester Hydrolysis : Cyclohexylidene acetate (10 mmol) is stirred with aqueous NaOH (2 M, 20 mL) in methanol (30 mL) at 50°C for 3 hours.

-

Neutralization : The mixture is acidified with HCl (1 M) to pH 2–3, precipitating the carboxylic acid intermediate.

-

Salt Formation : The acid is treated with sodium bicarbonate (12 mmol) in water, and the solution is lyophilized to obtain the sodium salt.

Key Data :

Direct Synthesis from 2-Oxocyclohexylidenemethanol

The sodium salt is prepared by neutralizing 2-oxocyclohexylidenemethanol with sodium hydroxide in a polar solvent.

Procedure:

-

Neutralization : 2-Oxocyclohexylidenemethanol (10 mmol) is dissolved in ethanol (20 mL).

-

Base Addition : Aqueous NaOH (1.1 equiv) is added dropwise at 0°C.

-

Crystallization : The mixture is stirred for 1 hour, and the product is filtered and dried under vacuum.

Key Data :

Catalytic Hydrogenation Followed by Enolate Formation

A patent-derived method involves hydrogenating a nitrocyclohexane derivative to form an intermediate amine, which is subsequently deprotonated to yield the sodium enolate.

Procedure:

-

Hydrogenation : 2-Nitrocyclohexylidenemethanol (10 mmol) is hydrogenated over Pd/C (10% wt) in methanol at 50 psi H₂ for 6 hours.

-

Deprotonation : The resulting amine is treated with NaOMe (12 mmol) in THF, stirred for 4 hours, and isolated via filtration.

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Base-Mediated Enolate | High purity, short reaction time | Requires anhydrous conditions | 75–85% |

| Condensation | Scalable, uses inexpensive reagents | Long reaction time, moderate yields | 68–72% |

| Ester Hydrolysis | Mild conditions, high yields | Multiple steps | 80–88% |

| Direct Neutralization | Simple, high yield | Requires pre-synthesized alcohol | 90–95% |

| Catalytic Hydrogenation | Compatible with sensitive substrates | Requires high-pressure equipment | 70–75% |

Q & A

Q. Methodological Guidelines :

- Literature Reviews : Prioritize peer-reviewed journals indexed in PubMed/Embase, avoiding non-academic platforms like Vedantu .

- Data Presentation : Use tables/figures sparingly to highlight trends (e.g., kinetic plots) and ensure reproducibility by detailing equipment models (e.g., Bruker AVANCE III HD NMR) .

- Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.